molecular formula C16H22N4O2 B4938558 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE

Cat. No.: B4938558
M. Wt: 302.37 g/mol
InChI Key: FGQITYLCLAEVLR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
3-{7-Methoxy-1-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-2-Yl}Propanehydrazide is a heterocyclic compound featuring a pyrido[3,4-b]indole core. This scaffold consists of an indole ring fused with a pyridine moiety at positions 3 and 4, respectively. The compound is further substituted with:

  • A methoxy group (-OCH3) at position 7 of the indole ring.
  • A methyl group (-CH3) at position 1 of the tetrahydropyridine ring.
  • A propanehydrazide (-CONHNH2) side chain at position 2 of the pyridoindole system.

Properties

IUPAC Name

3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10-16-13(5-7-20(10)8-6-15(21)19-17)12-4-3-11(22-2)9-14(12)18-16/h3-4,9-10,18H,5-8,17H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQITYLCLAEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CCC(=O)NN)C3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328102
Record name 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97595-27-2
Record name 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can reduce double bonds or other functional groups. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyridoindole scaffold is a privileged structure in medicinal chemistry due to its diverse bioactivity. Below, we compare 3-{7-Methoxy-1-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-2-Yl}Propanehydrazide with key analogs from the literature.

Table 1: Structural and Functional Comparison of Pyridoindole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Notes
Target Compound Pyrido[3,4-b]indole 7-OCH3, 1-CH3, propanehydrazide ~332* Hydrazide (-CONHNH2) Enhanced H-bonding, potential solubility
1-(4-Methoxyphenyl)-N-(6-(2-methylbenzamido)hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide (7l) Pyrido[3,4-b]indole 4-OCH3-phenyl, hexyl-2-methylbenzamido 594.3 Amide (-CONH), aryl Moderate lipophilicity, likely CNS-active
N-(4-(2-Hydroxybenzamido)butyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8f) Pyrido[3,4-b]indole 4-OCH3-phenyl, butyl-2-hydroxybenzamido 509.5 Amide (-CONH), phenolic -OH Improved solubility due to polar -OH
2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole Pyrido[3,4-b]indole 2-CH3 186.2 Alkyl Base scaffold; limited functionalization
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives Pyrido[4,3-b]indole Variable (patented) N/A Diverse (e.g., sulfonamides) Patent highlights antimicrobial uses

*Molecular weight calculated based on formula C17H20N4O2.

Key Comparative Insights

Core Structure Variations The pyrido[3,4-b]indole core in the target compound differs from pyrido[4,3-b]indole derivatives () in ring fusion positions. The tetrahydro saturation in the pyridine ring (1H,2H,3H,4H,9H) reduces aromaticity compared to fully unsaturated analogs, possibly enhancing conformational flexibility .

Substituent Effects

  • Hydrazide vs. Amide Groups : The target’s propanehydrazide group (-CONHNH2) offers two NH groups for hydrogen bonding, unlike the single NH in amide derivatives (e.g., 7l, 8f). This could improve solubility in polar solvents or interaction with enzymatic active sites .
  • Methoxy Positioning : The 7-methoxy group in the target compound may donate electron density to the indole ring, contrasting with 4-methoxy-substituted analogs (e.g., 7l). This positional difference could modulate π-π stacking or metabolic stability .

Spectral and Analytical Data

  • IR/NMR Trends : Amide derivatives (7l, 8f) exhibit IR peaks at ~1651 cm⁻¹ (C=O stretch) and NMR signals for CONH protons at δ8.5–8.7 . The target’s hydrazide group may show similar C=O stretching but distinct NH signals (e.g., δ6–8 for NHNH2).
  • Mass Spectrometry : The target’s molecular ion ([M+H]+) is expected near m/z 333, lower than 7l (m/z 594) due to its shorter side chain .

Compounds like 7l and 8f, with elongated hydrophobic chains, are designed for membrane penetration (e.g., targeting intracellular kinases), whereas the target’s compact hydrazide may favor extracellular targets .

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